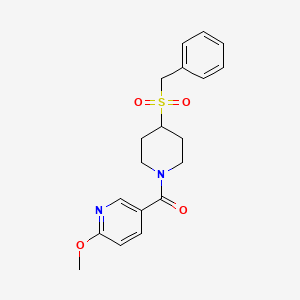

(4-(Benzylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone

Description

(4-(Benzylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone is a synthetic small molecule characterized by a methanone core linking a 6-methoxypyridin-3-yl group and a 4-(benzylsulfonyl)piperidin-1-yl moiety. The benzylsulfonyl group on the piperidine ring increases lipophilicity, which may improve membrane permeability and pharmacokinetic properties compared to smaller sulfonyl substituents.

Properties

IUPAC Name |

(4-benzylsulfonylpiperidin-1-yl)-(6-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-18-8-7-16(13-20-18)19(22)21-11-9-17(10-12-21)26(23,24)14-15-5-3-2-4-6-15/h2-8,13,17H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZMSVXGYMXSLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the methoxypyridine moiety. The benzylsulfonyl group is then introduced through a sulfonylation reaction. Common reagents used in these reactions include sulfonyl chlorides, bases such as triethylamine, and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxypyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-(Benzylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (4-(Benzylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring and methoxypyridine moiety may also contribute to the compound’s overall biological effects by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

- Target Compound: Piperidine substitution: 4-position with benzylsulfonyl. Pyridine substitution: 6-methoxy at the 3-position. Linker: Methanone.

- EP 1 808 168 B1 Derivatives (): Compound 1: (6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone.

- Piperidine substitution: 4-position with pyrazolo-pyrimidinyloxy and methanesulfonylphenyl.

- Pyridine substitution: 6-fluoro (electron-withdrawing). Compound 2: {4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(4-methoxy-thiophen-3-yl)-methanone.

Aryl group: 4-methoxy-thiophen-3-yl (sulfur-containing heterocycle).

- 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (): Linker: Ethanone (two-carbon chain) instead of methanone. Pyridine substitution: 6-methyl (hydrophobic vs. 6-methoxy’s polar character). Sulfonyl group: Methylsulfonylphenyl (smaller than benzylsulfonyl) .

- (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone (): Piperidine substitution: 2-position with phenyl instead of 4-benzylsulfonyl.

- Triazole Derivatives (): Example 1: {2-[4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}(6-methoxypyridin-3-yl)methanone.

- Piperidine substitution: Triazole ring with cyclopropylmethyl. Example 2: 3-(3-Cyclopropyl-4H-1,2,4-triazol-4-yl)pyrrolidin-1-ylmethanone.

- Pyrrolidine core instead of piperidine.

- Pyridine substitution: 2,6-dimethoxy (enhanced steric hindrance) .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | EP 1 808 168 B1 Derivatives | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone | Triazole Derivatives |

|---|---|---|---|---|---|

| Molecular Weight | ~385.45 g/mol | ~550–600 g/mol | ~319.37 g/mol | ~308.36 g/mol | ~341–343 g/mol |

| LogP (Predicted) | ~2.8 | ~3.5–4.0 | ~2.1 | ~2.5 | ~1.5–2.0 |

| Hydrogen Bond Acceptors | 6 | 10–12 | 5 | 4 | 7–8 |

| Sulfonyl Group | Benzylsulfonyl | Methanesulfonyl | Methylsulfonyl | None | None |

Notes

Structural modifications in piperidine and pyridine significantly alter physicochemical and biological profiles.

Benzylsulfonyl in the target compound provides a balance between lipophilicity and target engagement compared to smaller sulfonyl groups.

Discontinued availability of some analogs (e.g., ) may reflect synthetic challenges or stability issues .

Biological Activity

The compound (4-(Benzylsulfonyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry. This compound features a complex structure, including a piperidine ring and a methoxy-substituted pyridine, which contributes to its biological activity. This article explores the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is . Its structure can be described as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Benzylsulfonyl Group : A benzene ring attached to a sulfonyl group, enhancing solubility and biological interaction.

- Methoxy-substituted Pyridine : A pyridine ring with a methoxy group that may influence the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In studies assessing its efficacy against Mycobacterium tuberculosis, several derivatives showed promising results with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating strong potential as an anti-tubercular agent .

Antineoplastic Activity

The compound has also been evaluated for antineoplastic (anti-cancer) activity. Computational models suggest that it may interact with various biological targets involved in cancer progression. Specifically, similar compounds have been shown to affect oxidative phosphorylation in mitochondria, leading to apoptosis in cancer cells .

The biological mechanisms through which this compound exerts its effects are currently under investigation. Preliminary studies suggest that it may modulate signaling pathways associated with cell proliferation and apoptosis. The sulfonamide group is hypothesized to play a crucial role in enhancing the compound's interaction with target proteins.

Comparative Analysis

A comparative analysis of structurally related compounds reveals the unique features of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Complex structure with potential anticancer activity | Predicted diverse activities |

| 2-Methyl-6-phenylethynylpyridine | Neuroprotective effects | CNS protective agent |

| N-(4-bromobenzyl)-N'-(6-methoxypyridin-3-yl)urea | Anti-inflammatory properties | Anti-inflammatory |

| Piperidine derivatives with sulfonamide groups | Antimicrobial activity | Antimicrobial |

This table highlights the distinctiveness of this compound, particularly its combination of functionalities that may influence its biological interactions differently than other compounds.

Case Studies

Several case studies have been conducted to evaluate the pharmacological profiles of derivatives based on this compound. For instance, one study synthesized a series of substituted derivatives and assessed their antimicrobial potency against various bacterial strains. The findings demonstrated that modifications in the piperidine and pyridine moieties significantly impacted biological activity, suggesting avenues for further optimization .

Q & A

Q. Advanced Analytical Techniques

- NMR Spectroscopy : ¹H/¹³C-NMR identifies functional groups (e.g., benzylsulfonyl at δ 3.5–4.5 ppm for piperidine protons) and confirms regiochemistry .

- HPLC Analysis : Retention times (e.g., 11.351–13.036 minutes) and peak areas (>95%) ensure purity, with UV detection at 254 nm .

- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 72.04% vs. 72.85% in ) may indicate residual solvents or incomplete reactions .

Methodological Tip : Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks.

What safety protocols are recommended for handling this compound?

Q. Basic Safety and Storage

- Handling : Use fume hoods and personal protective equipment (PPE) due to potential irritancy from sulfonyl groups .

- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Disposal : Follow hazardous waste guidelines for sulfonamide derivatives to avoid environmental contamination .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced SAR Strategy

- Substituent Variation : Modify the benzylsulfonyl or methoxypyridine moieties (e.g., introduce halogens or alkyl groups) to assess bioactivity changes .

- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

- Computational Modeling : Perform docking studies with software like AutoDock to predict interactions with active sites .

Example : Fluorination of the pyridine ring (as in ) enhances metabolic stability and target selectivity.

How should researchers address discrepancies in elemental analysis data?

Q. Data Contradiction Analysis

- Common Causes :

- Residual solvents (e.g., EtOAc in ) skew carbon/hydrogen values.

- Incomplete combustion during analysis .

- Resolution :

- Repeat analysis after vacuum drying (24–48 hours).

- Use TGA to quantify solvent residues .

What methodologies optimize pharmacokinetic properties like solubility and metabolic stability?

Q. Advanced Pharmacokinetic Design

- LogP Measurement : Use shake-flask or HPLC-derived methods to assess lipophilicity; aim for logP 2–4 for CNS penetration .

- In Vitro Assays :

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .

How can reaction scalability be improved without compromising purity?

Q. Advanced Process Chemistry

- Flow Chemistry : Continuous reactors reduce batch variability and improve heat management for exothermic steps .

- DoE (Design of Experiments) : Optimize parameters (e.g., catalyst loading, temperature) using response surface methodology .

What are the implications of stereochemistry in this compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.